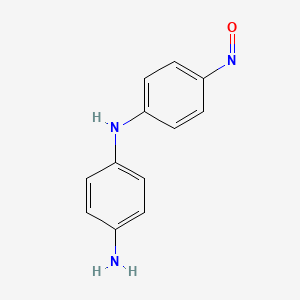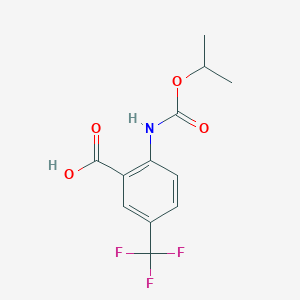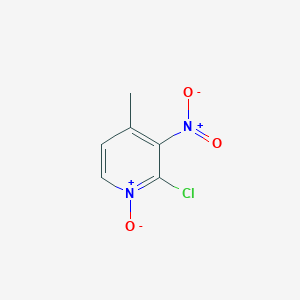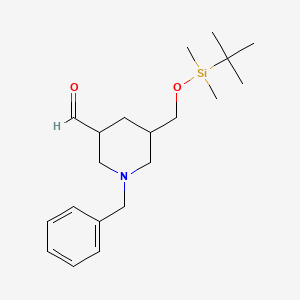
4-Isobutyl-3-methylthiophene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isobutyl-3-methylthiophene-2-carbonitrile: is a heterocyclic compound containing a thiophene ring substituted with isobutyl, methyl, and nitrile groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Gewald Reaction: This involves the reaction of α-cyanoesters with elemental sulfur and a carbonyl compound.
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale adaptations of the above synthetic routes, optimized for yield and cost-efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Lewis acids like aluminum chloride (AlCl3) are often used to facilitate electrophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various functionalized thiophene derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Semiconductors: Thiophene derivatives are used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Biology and Medicine:
Pharmacological Properties: Thiophene derivatives exhibit anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.
Industry:
Corrosion Inhibitors: Used in industrial chemistry as corrosion inhibitors.
Mécanisme D'action
The mechanism of action of thiophene derivatives often involves interaction with specific molecular targets and pathways. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
3-Methylthiophene-2-carbonitrile: Similar structure but lacks the isobutyl group.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness: 4-Isobutyl-3-methylthiophene-2-carbonitrile is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiophene derivatives .
Propriétés
Formule moléculaire |
C10H13NS |
|---|---|
Poids moléculaire |
179.28 g/mol |
Nom IUPAC |
3-methyl-4-(2-methylpropyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C10H13NS/c1-7(2)4-9-6-12-10(5-11)8(9)3/h6-7H,4H2,1-3H3 |
Clé InChI |
PXICQMOAUWAXOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1CC(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B8398743.png)












![4-[(Boc-amino)methyl]benzohydrazide](/img/structure/B8398833.png)
